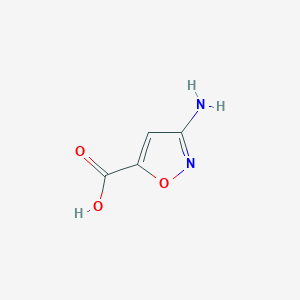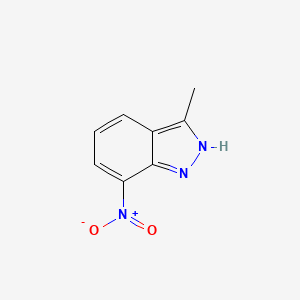![molecular formula C3H9NOS B3198516 O-[2-(methylsulfanyl)ethyl]hydroxylamine CAS No. 101512-32-7](/img/structure/B3198516.png)
O-[2-(methylsulfanyl)ethyl]hydroxylamine
Overview
Description
“O-[2-(methylsulfanyl)ethyl]hydroxylamine” is a chemical compound with the CAS Number: 101512-32-7 . It has a molecular weight of 107.18 and is typically found in liquid form .
Molecular Structure Analysis
The InChI code for “O-[2-(methylsulfanyl)ethyl]hydroxylamine” is 1S/C3H9NOS/c1-6-3-2-5-4/h2-4H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Chemical Reactions Analysis
Reagents derived from hydroxylamines, such as “O-[2-(methylsulfanyl)ethyl]hydroxylamine”, have shown remarkable potential as electrophilic aminating agents . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .Physical And Chemical Properties Analysis
“O-[2-(methylsulfanyl)ethyl]hydroxylamine” is a liquid at room temperature . and is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Reactions and Synthesis
O-[2-(methylsulfanyl)ethyl]hydroxylamine and its related compounds play a significant role in various chemical reactions and synthesis processes. For instance, reactions involving hydroxylamine have been utilized to create diverse compounds such as oxadiazoles, oximation products, and O-arylhydroxylamines. These reactions often involve tandem processes, ring openings, and cross-coupling, showcasing the versatility of hydroxylamine in synthetic chemistry (Suyama, Ozawa, & Suzuki, 1994); (Saravanan, Babu, & Muthusubramanian, 2007); (Maimone & Buchwald, 2010).
Mutagenesis Research
Hydroxylamine has been used extensively in mutagenesis research. Studies have shown that it can induce specific types of mutations, such as base-pair substitutions in DNA. This makes it a valuable tool for understanding the molecular nature of mutations and for experimental genetics (Loprieno, Guglielminetti, Bonatti, & Abbondandolo, 1969); (Malling, 2009).
Safety and Hazards
Future Directions
O-protected NH-free hydroxylamine derivatives, such as “O-[2-(methylsulfanyl)ethyl]hydroxylamine”, have been evaluated in the construction of nitrogen-enriched compounds . This showcases the late-stage functionalization of natural products, drugs, and other compounds , indicating potential future directions in the field of organic synthesis.
properties
IUPAC Name |
O-(2-methylsulfanylethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS/c1-6-3-2-5-4/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQMADQIOCFJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[2-(methylsulfanyl)ethyl]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B3198455.png)








![3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]Propanal](/img/structure/B3198519.png)
![8-bromo-5H-pyrido[4,3-b]indole](/img/structure/B3198528.png)
